molecular formula C12H12N2OS2 B2803540 N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 899941-79-8

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2803540
M. Wt: 264.36
InChI Key: LWKCKZQSSMIJAW-UHFFFAOYSA-N
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Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative pathways for synthesizing benzothiazole derivatives, including methods for creating N-substituted benzamides and their potential for further chemical modifications. These synthetic routes offer new building blocks for drug discovery, enabling the exploration of chemical space around benzothiazoles for potential therapeutic applications. The methodologies often involve cyclization reactions and chemoselective thionation, highlighting the versatility of benzothiazole derivatives in organic synthesis (Saeed & Rafique, 2013), (Bakavoli et al., 2011), (Kumar et al., 2013).

Potential Biological and Medicinal Applications

Several studies have focused on the biological activities of benzothiazole derivatives, showing promise in areas such as anticancer, anti-inflammatory, and antimicrobial applications. These compounds have been evaluated for their effectiveness against various cancer cell lines and microbial strains, offering potential leads for the development of new therapeutic agents. The research underscores the importance of structural modifications to enhance biological activity, providing insights into the design of more effective and selective drugs (Nofal et al., 2014), (Palkar et al., 2017), (Nam et al., 2010).

Chemoselectivity and Supramolecular Chemistry

Research into the chemoselective synthesis of benzothiazole derivatives has opened up new avenues for developing supramolecular structures, demonstrating the compound's utility in forming stable gels and exploring the role of non-covalent interactions in gelation behavior. These findings highlight the potential for benzothiazole derivatives in material science and supramolecular chemistry, offering novel approaches to designing materials with specific properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-16-8-3-2-4-9-10(8)13-12(17-9)14-11(15)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCKZQSSMIJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

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